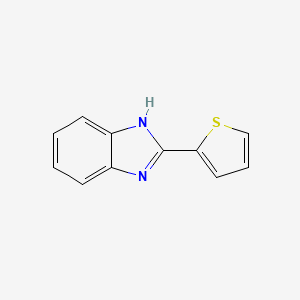

2-(2-thienyl)-1H-benzimidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S/c1-2-5-9-8(4-1)12-11(13-9)10-6-3-7-14-10/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCGVPNWMZKOER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333455 | |

| Record name | 2-(2-thienyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3878-18-0 | |

| Record name | 2-(2-thienyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3878-18-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Benzimidazole Scaffolds in Chemical and Biological Sciences

The benzimidazole (B57391) unit, a fusion of benzene (B151609) and imidazole (B134444) rings, is a prominent scaffold in medicinal chemistry and materials science. nih.govamrita.edu Its privileged structure is found in numerous FDA-approved drugs and is a cornerstone in the development of new bioactive compounds. nih.gov The therapeutic versatility of benzimidazole derivatives is extensive, with research demonstrating their potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents, among others. nih.govimpactfactor.orgeurekaselect.com

The biological activity of benzimidazoles stems from their ability to interact with various biomolecules. nih.gov Their structural features, including hydrogen bond donor-acceptor capabilities and the potential for π-π stacking, allow them to bind effectively to enzymes and receptors. nih.gov This has led to the development of numerous drugs, such as the anticancer agent bendamustine (B91647) and the proton pump inhibitor pantoprazole. researchgate.net The ongoing exploration of benzimidazole derivatives continues to yield compounds with promising therapeutic properties. impactfactor.orgresearchgate.net

An Overview of Thiophene Containing Heteroaromatic Ring Systems in Scientific Inquiry

Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, is another critical pharmacophore in drug discovery and a versatile building block in materials science. nih.govnih.gov Its presence in a molecule can significantly influence its physicochemical properties, including solubility and metabolic stability. nih.gov Thiophene and its derivatives are integral to a wide array of therapeutic agents, demonstrating activities such as anti-inflammatory, antimicrobial, and anticancer effects. nih.govresearchgate.net

The thiophene moiety is found in several marketed drugs, including the antiplatelet agent clopidogrel (B1663587) and the antipsychotic olanzapine. nih.gov Beyond its medicinal applications, thiophene is a key component in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govclinicalresearchnewsonline.com The continued investigation into thiophene-based compounds highlights their broad importance in both academic and industrial research. nih.govclinicalresearchnewsonline.com

Spectroscopic Characterization and Structural Elucidation

Single-crystal X-ray diffraction is a powerful technique for determining the precise atomic and molecular structure of a crystalline compound. For this compound and its derivatives, this analysis has provided critical insights into its solid-state conformation.

The crystal structure of a derivative, 1-(thiophen-2-ylmethyl)-2-(thiophen-2-yl)-1H-benzimidazole, was found to crystallize in the monoclinic system with the space group P21/n. tubitak.gov.tr Another related compound, (E)-2-[2-(2-Thienyl)vinyl]-1H-1,3-benzimidazole, crystallizes in the orthorhombic crystal system. nih.gov A selective COX-2 inhibitor based on a thiophene-triazole structure also exhibits an orthorhombic crystal system with a P212121 space group. acs.org The specific crystal system and space group are fundamental properties that define the symmetry and repeating unit of the crystal lattice.

Table 1: Crystal Data for 1-(thiophen-2-ylmethyl)-2-(thiophen-2-yl)-1H-benzimidazole tubitak.gov.tr

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 8.950 (5) |

| b (Å) | 9.141 (5) |

| c (Å) | 17.429 (5) |

| β (°) | 93.638 (5) |

| Z | 4 |

Detailed analysis of bond lengths and angles within the this compound framework reveals important electronic and steric effects. In the derivative 1-(thiophen-2-ylmethyl)-2-(thiophen-2-yl)-1H-benzimidazole, the bond lengths within the benzimidazole (B57391) ring are consistent with those observed in other benzimidazole derivatives. tubitak.gov.tr For instance, the C=N bond length is a key parameter. The S1—C9 bond length of 1.706 (2) Å in this derivative is comparable to similar bonds in related structures. tubitak.gov.tr

Table 2: Selected Bond Lengths (Å) and Angles (°) for 1-(thiophen-2-ylmethyl)-2-(thiophen-2-yl)-1H-benzimidazole tubitak.gov.tr

| Bond | Length (Å) | Angle | Degree (°) |

| S1—C12 | 1.680 (3) | C12—S1—C9 | 92.60 (13) |

| S1—C9 | 1.706 (2) | C16—S2—C13 | 92.27 (13) |

| S2—C16 | 1.686 (3) | C1—N1—C7 | 106.17 (18) |

| S2—C13 | 1.720 (2) | C1—N1—C8 | 129.3 (2) |

| N1—C1 | 1.377 (3) |

The crystal packing of this compound derivatives is stabilized by a network of intermolecular interactions. In the crystal structure of 1-(thiophen-2-ylmethyl)-2-(thiophen-2-yl)-1H-benzimidazole, intermolecular C—H···N and C—H···π interactions are observed, which link the molecules into chains. tubitak.gov.tr Similarly, the crystal packing of (E)-2-[2-(2-Thienyl)vinyl]-1H-1,3-benzimidazole is dominated by N—H···N hydrogen bonds that connect the molecules into rows, with evidence of weak C—H···S interactions as well. nih.gov These non-covalent interactions play a significant role in the supramolecular assembly of the molecules in the solid state. nih.gov

Powder X-ray diffraction (PXRD) is a valuable technique for characterizing the crystalline nature of materials, particularly for polycrystalline samples like many metal complexes. researchgate.net While single-crystal X-ray diffraction provides detailed structural information about a single crystal, PXRD is used to analyze the bulk material, confirm phase purity, and identify the crystalline structure. arxiv.orgijcce.ac.ir For metal complexes of benzimidazole derivatives, PXRD patterns can confirm their crystalline morphology and structural regularity. researchgate.netnih.gov The diffractograms of these complexes typically show a series of peaks at specific 2θ angles, which are characteristic of the compound's crystal lattice. ijcce.ac.ir In some cases, if the complex is amorphous, the PXRD pattern will show a broad hump instead of sharp peaks. ijcce.ac.ir

Biological Activities and Pharmacological Potential

Antimicrobial Efficacy

The search for new antimicrobial agents is a continuous effort in medicinal chemistry due to the emergence of drug-resistant pathogens. japsonline.com Benzimidazole (B57391) derivatives have shown considerable promise in this area. japsonline.com

2-(2-thienyl)-1H-benzimidazole has demonstrated a broad spectrum of activity, particularly against Gram-positive bacteria. biosynth.com Its mechanism of action is believed to involve the chelation of metal cations and the inhibition of DNA, RNA, and protein synthesis in bacteria. biosynth.com The compound is also thought to inhibit bacterial growth by binding to DNA gyrase, an enzyme crucial for DNA supercoiling. biosynth.com

While some studies on substituted benzimidazoles have shown activity against Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli nih.govoaji.net, others have reported inactivity against Staphylococcus aureus, a Gram-positive bacterium. nih.gov For instance, certain N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have shown significant inhibition against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Interactive Table: Antibacterial Activity of Benzimidazole Derivatives

| Compound Type | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| This compound | Gram-positive bacteria | Broad spectrum | biosynth.com |

| Substituted benzimidazoles | Pseudomonas aeruginosa, Escherichia coli | Potent | nih.gov |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazoles | Streptococcus faecalis, Staphylococcus aureus, MRSA | Significant | nih.gov |

Benzimidazole derivatives have been recognized for their antifungal properties. tandfonline.comnih.gov The parent compound, benzimidazole, serves as a key component in several fungicidal agents. oaji.net Studies on various substituted benzimidazoles have demonstrated their efficacy against fungal species such as Candida albicans and Aspergillus niger. tandfonline.comwjbphs.com For example, certain (4-nitrophenyl)-[2-(substituted phenyl)-benzoimidazol-1-yl]-methanone and (2-bromophenyl)-[2-(substituted phenyl)-benzoimidazol-1-yl]-methanone analogues were found to be active against these fungi. tandfonline.com

The presence of an electron-withdrawing group on the benzene (B151609) ring at the second position and on the acyl benzene ring at the N1 position of the benzimidazole has been suggested to enhance antifungal activity. tandfonline.com Some 2-substituted-1H-benzimidazole derivatives have shown potent activity against Candida albicans with very low minimum inhibitory concentrations (MICs). nih.gov Similarly, certain N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives displayed moderate activity against both Candida albicans and Aspergillus niger. nih.gov

Interactive Table: Antifungal Activity of Benzimidazole Derivatives

| Compound Type | Fungal Strain | Activity Level | Reference |

|---|---|---|---|

| (4-nitrophenyl)-[2-(substituted phenyl)-benzoimidazol-1-yl]-methanones | Aspergillus niger, Candida albicans | Active | tandfonline.com |

| (2-bromophenyl)-[2-(substituted phenyl)-benzoimidazol-1-yl]-methanones | Aspergillus niger, Candida albicans | Active | tandfonline.com |

| 2-substituted-1H-benzimidazole derivatives | Candida albicans | Potent | nih.gov |

Antiviral Properties

The benzimidazole nucleus is a key pharmacophore in the development of antiviral drugs. mdpi.com Benzimidazole derivatives have shown a broad spectrum of antiviral activity against various DNA and RNA viruses, including herpes simplex viruses (HSV-1 and HSV-2), human cytomegalovirus (HCMV), and influenza viruses. tandfonline.commdpi.com The need for effective antiviral medications remains high, especially for viruses where vaccines are not available or fully effective. ntnu.no

Some substituted benzimidazoles have demonstrated selective activity against vaccinia virus and Coxsackie virus B4. tandfonline.com Additionally, certain halogenated benzimidazole nucleosides have been found to be active against influenza A and B viruses. mdpi.com For instance, 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) showed activity against these viruses, though its high cytotoxicity limits its therapeutic use. mdpi.com Newer derivatives, such as 4,6-difluoro-1-(β-D-3′-deoxyribofuranosyl)benzimidazole and 4,5,6-trifluoro-1-(β-D-3′-deoxyribofuranosyl)benzimidazole, have shown significant selective activity against herpes simplex virus 1. mdpi.com Furthermore, certain benzimidazole derivatives have been investigated for their potential to inhibit the hepatitis B virus (HBV). nih.gov

Anticancer and Antiproliferative Activities

Benzimidazole derivatives are considered a promising class of compounds for the development of anticancer agents. isca.metandfonline.com Their structural similarity to naturally occurring nucleotides allows them to interact with biopolymers, leading to potential antitumor effects. isca.menih.gov The anticancer drug Nocodazole, which contains a 2-thienylcarbonyl group attached to a benzimidazole core, interferes with microtubule polymerization, highlighting the potential of this structural motif. sci-hub.se

Numerous studies have explored the antiproliferative activity of benzimidazole derivatives against various cancer cell lines. nih.govnih.govtandfonline.com For example, some 2-substituted-1H-benzimidazole derivatives have displayed more potent cytotoxic effects on cervical carcinoma (HeLa) cells than the standard drug doxorubicin. nih.gov N-alkylation of 2-(substituted phenyl)-1H-benzimidazole derivatives has been shown to enhance antiproliferative activity against breast cancer cell lines like MDA-MB-231. nih.gov Specifically, derivatives with a p-methoxy substituent at the 2-phenyl ring demonstrated notable anticancer effects. nih.gov

Anti-inflammatory and Analgesic Effects

The benzimidazole scaffold has been a focus in the design of anti-inflammatory and analgesic agents. nih.gov Several 2-substituted benzimidazole derivatives have been reported to possess both anti-inflammatory and analgesic properties. rjpbcs.com The search for new agents in this class is driven by the need to find compounds with fewer gastrointestinal side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

Research has shown that some 2-substituted benzimidazoles exhibit good anti-inflammatory activity. isca.me For example, certain carboxylic acid benzimidazole derivatives were found to be effective in reducing inflammation, with some compounds showing potency comparable to indomethacin. rjpbcs.com These compounds also demonstrated significant analgesic activity in experimental models. rjpbcs.com

Anthelmintic and Antiparasitic Potentials

Benzimidazole derivatives are widely recognized for their anthelmintic properties. isca.mebiologymedjournal.com The discovery of thiabendazole, a 2-substituted benzimidazole, marked a significant advancement in the treatment of parasitic worm infections. biologymedjournal.comscribd.com Other well-known anthelmintics from this class include albendazole (B1665689) and mebendazole. sci-hub.sebiologymedjournal.com These compounds act by inhibiting the glucose uptake of the parasites, leading to their immobilization and death. biologymedjournal.com

The compound this compound has been shown to be effective against Leishmania. biosynth.com Furthermore, research into 1H-benzimidazole-2-yl hydrazones has demonstrated their potential as anthelmintic agents against Trichinella spiralis, with their activity being linked to the inhibition of tubulin polymerization in the parasite. sci-hub.se This mechanism is shared by several benzimidazole-based anthelmintic drugs. sci-hub.se

Activity against Specific Parasites (e.g., Leishmania, Haemonchus contortus)

The compound this compound has demonstrated notable activity against various parasites, particularly species of Leishmania and the gastrointestinal nematode Haemonchus contortus.

Antileishmanial Activity:

Research has identified this compound as a potent agent against Leishmania. biosynth.comresearchgate.net Studies have shown its effectiveness against the promastigote form of Leishmania major, with one study identifying it as a lead compound with an IC50 value of 0.62 μg/mL. researchgate.net The mechanism of its antileishmanial action is thought to involve the inhibition of essential parasitic processes, such as the synthesis of DNA, RNA, and protein. biosynth.com Furthermore, some benzimidazole derivatives have been found to inhibit arginase, an enzyme crucial for Leishmania survival. mdpi.comnih.gov Specifically, 2-aryl- and 5-nitro-2-arylbenzimidazoles have been identified as new inhibitors of GP63, a zinc metalloprotease on the surface of Leishmania promastigotes. researchgate.net

Activity against Haemonchus contortus:

Haemonchus contortus, a significant parasite in small ruminants, has also been a target for this compound and its derivatives. The anthelmintic activity of this class of compounds is well-documented. isca.mesrce.hrderpharmachemica.com Quantitative Structure-Activity Relationship (QSAR) studies on 2-thioarylalkyl-1H-benzimidazole derivatives have been conducted to understand the molecular features responsible for their activity against H. contortus. biolscigroup.us These studies help in designing more effective anthelmintic agents. While direct data on the larvicidal concentration of the parent compound against H. contortus is not specified, the broader class of benzimidazoles is a cornerstone in anthelmintic therapy, and derivatives continue to be screened for improved efficacy against resistant strains. biolscigroup.usnih.gov

Table 1: Antiparasitic Activity of this compound and Derivatives

| Parasite | Compound/Derivative | Activity/Finding | Reference |

|---|---|---|---|

| Leishmania major (promastigotes) | 2-(Thiophen-2-yl)-1H-benzimidazole | Identified as a lead compound with an IC50 of 0.62 μg/mL. | researchgate.net |

| Leishmania | This compound | Inhibits DNA, RNA, and protein synthesis. | biosynth.com |

| Leishmania mexicana | N-benzyl-1H-benzimidazol-2-amine derivatives | Showed high antileishmanial activity and lower cytotoxicity than miltefosine (B1683995) and amphotericin B. | nih.gov |

| Haemonchus contortus | 2-thioarylalkyl-1H-Benzimidazole derivatives | QSAR models established to predict anthelmintic activity. | biolscigroup.us |

| Haemonchus contortus (adult) | New benzimidazole derivatives | Five new compounds reduced motility. | nih.gov |

Other Notable Biological Activities

Antiulcer Activity

The benzimidazole scaffold is a well-established pharmacophore in the development of antiulcer agents, primarily due to its ability to inhibit the gastric H+/K+-ATPase (proton pump). rasayanjournal.co.inasianpubs.orgresearchgate.net While direct studies on the antiulcer activity of this compound are not extensively detailed in the provided results, the general class of benzimidazole derivatives has shown significant promise. srce.hrptfarm.pl The mechanism of action for many benzimidazole-based antiulcer drugs involves their conversion in the acidic environment of the stomach to a reactive species that forms a covalent disulfide bond with cysteine residues on the proton pump, thereby inactivating it. nih.gov For instance, research on a related derivative, ethyl 2-[(1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5-pyrimidinecarboxylate, explored its reaction with thiols under acidic conditions to elucidate its antisecretory mechanism. nih.gov The introduction of different substituents on the benzimidazole ring can modulate this activity. ingentaconnect.comnih.gov

Table 2: Antioxidant Activity of Benzimidazole Derivatives

| Derivative Class | Assay | Finding | Reference |

|---|---|---|---|

| Substituted benzimidazoles with a thiophene (B33073) ring | DPPH free radical scavenging | Exhibited remarkable antioxidant activity. | frontiersin.orgfrontiersin.org |

| 2-substituted-5-methylbenzimidazole derivatives | DPPH free radical scavenging | Showed significant antioxidant activity with IC50 values ranging from 1.054-19.05 μg/ml. | researchgate.net |

| 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives | Rat liver microsomal lipid peroxidation (LPO) inhibition | A derivative with a thiophene ring did not show LPO inhibitory activity. | nih.gov |

| Pyrazole benzimidazolone derivatives | Total Antioxidant Capacity (TAC) and Ferric Reducing Antioxidant Power (FRAP) | Exhibited excellent antioxidant activity, superior to ascorbic acid and BHT. | nih.gov |

Antihistaminic Actions

Benzimidazole derivatives have been a focus in the development of H1-antihistaminic agents for the treatment of allergic conditions. sci-hub.seclockss.org Quantitative structure-activity relationship (QSAR) studies have been performed on 2-(4-substituted-1-piperazinyl)benzimidazole derivatives to understand the structural requirements for potent antihistaminic activity. nih.gov These studies have indicated that the nature and position of substituents on the benzimidazole ring are critical for activity and for minimizing side effects like anticholinergic activity and central nervous system depression. nih.gov While the specific antihistaminic actions of this compound are not explicitly detailed, the broader family of benzimidazoles has yielded clinically used antihistamines. researchgate.net For example, astemizole, a benzimidazole derivative, was developed as a long-acting antihistamine. auburn.edu The general mechanism involves competitive antagonism of histamine (B1213489) at H1 receptors.

Anticonvulsant Effects

The benzimidazole nucleus is recognized as a pharmacophore with potential anticonvulsant activity. ptfarm.plnih.gov Various derivatives have been synthesized and screened for their ability to protect against seizures in experimental models like the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. ptfarm.plnih.gov Although direct evidence for the anticonvulsant effects of this compound is not provided in the search results, the structural motif is considered promising. ptfarm.pl For instance, a series of 2-[(1-substituted phenylethylidine) hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamides were designed and synthesized based on the pharmacophoric elements essential for anticonvulsant activity, with several compounds showing potent results. nih.gov The development of new benzimidazole derivatives continues to be an active area of research for more effective and less toxic antiepileptic drugs. ptfarm.pl

Antiprotozoal Activity

Beyond its specific action against Leishmania, this compound and its analogs exhibit broader antiprotozoal activity. srce.hrptfarm.pl Benzimidazole derivatives have been synthesized and tested against a range of protozoa, including Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. nih.gov For example, a series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives showed strong activity against these parasites, with IC50 values in the nanomolar range, surpassing the efficacy of metronidazole (B1676534) in some cases. nih.gov The synthesis of benzimidazole derivatives containing other heterocyclic rings, such as thieno[2,3-d]-pyrimidin-4-ones, has also yielded compounds with considerable antiprotozoal activity. rsc.org The antiprotozoal potential of this class of compounds makes them a valuable scaffold for the development of new therapeutic agents against various protozoal infections. ijpsjournal.comturkjps.org

Neuroprotective Investigations

The therapeutic potential of benzimidazole derivatives in neurological disorders is an active area of research. Oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases, and compounds with antioxidant properties are being investigated for their neuroprotective effects. researchgate.net

While direct and extensive studies on the neuroprotective effects of this compound are not widely documented in the reviewed literature, related benzimidazole derivatives have shown promise. For instance, a series of 2-(substituted phenyl)-1H-benzimidazoles, which includes derivatives with a thienyl group, have been explored for their neuroprotective effects. Furthermore, newly synthesized benzimidazolium salts are being investigated for their potential to counteract neurotoxicity in neuronal cells. researchgate.net In one study, the compound 2-(2-benzofuranyl)-2-imidazoline (2-BFI), which shares structural similarities, was found to exert neuroprotective effects in a rat model of focal cerebral ischemia by protecting the neurovascular unit. nih.gov Treatment with 2-BFI led to improved neurological performance, reduced infarct volume, and decreased apoptosis. nih.gov These findings suggest that the broader class of benzimidazole-containing compounds represents a promising avenue for the development of new neuroprotective therapeutics. biointerfaceresearch.com

| Compound/Derivative | Model System | Observed Neuroprotective Effects |

| 2-(2-Benzofuranyl)-2-imidazoline (2-BFI) | Rat model of focal cerebral ischemia | Improved neurological performance, reduced infarct volume, decreased apoptosis, protection of the neurovascular unit. nih.gov |

| Benzimidazolium salts | Differentiated SH-SY5Y neuronal cells | Investigated for effects against neurotoxicity. researchgate.net |

| 2-(Substituted phenyl)-1H-benzimidazoles | Not specified | Investigated for neuroprotective effects. |

Mechanisms of Biological Action

The pharmacological effects of this compound and its analogs are rooted in their ability to interact with and modulate the activity of specific biological molecules. These interactions underpin their therapeutic potential across different domains.

Enzyme Inhibition Studies (e.g., DNA Gyrase, H+/K+-ATPase, Polyamine Metabolism Enzymes)

Enzyme inhibition is a primary mechanism through which many benzimidazole derivatives exert their biological effects.

DNA Gyrase: Bacterial DNA gyrase is a type II topoisomerase essential for DNA replication, making it a validated target for antibiotics. google.comnih.gov this compound has been shown to be an antibacterial agent that binds to the target site on the DNA gyrase enzyme. biosynth.com This binding action prevents the formation of supercoils in DNA, which is a crucial step in bacterial growth and division, thereby inhibiting bacterial proliferation. google.combiosynth.com The discovery of benzimidazole ureas as dual-targeting inhibitors of both DNA gyrase and topoisomerase IV further highlights the importance of this scaffold in developing new antibacterial agents to combat resistance. nih.gov

H+/K+-ATPase: The H+/K+-ATPase, or proton pump, is an enzyme responsible for gastric acid secretion in the stomach. Benzimidazole derivatives are the core structure of widely used proton pump inhibitors (PPIs) like omeprazole (B731) and lansoprazole. isca.meresearchgate.net These drugs are weak bases that accumulate in the acidic environment of parietal cells and are converted into their active form. isca.menih.gov This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to irreversible inhibition of the enzyme and a reduction in gastric acid output. nih.gov While specific studies on this compound as a PPI were not prominent, the established mechanism for the benzimidazole class provides a strong basis for its potential activity in this area. isca.meresearchgate.net

Polyamine Metabolism Enzymes: Polyamines are essential for cell growth and proliferation, and their metabolism is a target for anti-cancer and anti-parasitic drugs. smolecule.comnih.gov The regulation of polyamine levels involves key enzymes such as ornithine decarboxylase (ODC) and spermidine/spermine N1-acetyltransferase (SSAT). medipol.edu.tr Research has indicated that certain benzimidazole derivatives can inhibit enzymes involved in polyamine metabolism, which is crucial for the survival of some parasites. smolecule.com The development of polyamine transport inhibitors (PTIs) is an emerging strategy to disrupt polyamine homeostasis in cancer cells. nih.gov

| Enzyme Target | Compound Class | Mechanism/Effect |

| DNA Gyrase | This compound | Binds to the enzyme, preventing DNA supercoiling and inhibiting bacterial growth. biosynth.com |

| H+/K+-ATPase | Substituted Benzimidazoles (e.g., Omeprazole) | Irreversible inhibition via disulfide bond formation, reducing gastric acid secretion. isca.menih.gov |

| Polyamine Metabolism Enzymes | Benzimidazole Derivatives | Inhibition of enzymes crucial for parasite survival. smolecule.com |

Interaction with Biological Targets and Structure-Activity Relationships

The biological activity of this compound is dictated by its molecular structure and how it interacts with biological targets.

Interaction with Biological Targets: The benzimidazole ring system is structurally similar to purine (B94841) bases, which allows it to interact with nucleic acids. DNA binding experiments with certain bithienyl-substituted benzimidazoles have provided evidence that they target DNA, which may contribute to their antiproliferative activity. nih.gov The planar aromatic system of the benzimidazole core facilitates π-π stacking interactions with biological targets, a common binding mode for many drugs. Furthermore, as a metal cation chelator, this compound can form complexes with metal ions, which may enhance its biological efficacy. biosynth.com

Structure-Activity Relationships (SAR): Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For benzimidazoles, the nature and position of substituents on the core ring system significantly influence their pharmacological profile. mdpi.comdrugdesign.org

Coordination Chemistry of 2 2 Thienyl 1h Benzimidazole

Ligand Design and Properties

The unique properties of 2-(2-thienyl)-1H-benzimidazole as a ligand are derived from the distinct electronic characteristics and spatial arrangement of its constituent aromatic systems.

The this compound molecule possesses several potential coordination sites. The benzimidazole (B57391) moiety contains two nitrogen atoms: an acidic pyrrole-type nitrogen (-NH-) and a basic pyridine-type nitrogen (-N=). The pyridine-type nitrogen is the primary site for coordination with metal ions. The thienyl group contains a sulfur atom which can also act as a donor center. vulcanchem.com The imidazole (B134444) groups are widely recognized for their significant role in coordination chemistry. nih.gov

The coordination ability of the ligand can be influenced by the presence of different functional groups on the benzimidazole or thienyl rings. For instance, derivatives of benzimidazole are known to form stable complexes with a variety of transition metals, acting as versatile ligands. mdpi.comnih.gov The thienyl sulfur and benzimidazole nitrogen atoms are key to its function as a ligand in coordination chemistry. vulcanchem.com In some derivatives, the coordination can result in a tridentate ligand behavior, involving a nitrogen from the benzimidazole ring, another nitrogen from a substituent, and the sulfur atom of the thienyl ring, creating a stable N:N:S donor sequence. asianpubs.org

While monodentate coordination through the pyridine-type nitrogen of the benzimidazole ring is common, this compound and its derivatives often exhibit bidentate chelation. jocpr.combanglajol.info In this mode, the ligand coordinates to a metal center through both the imine nitrogen of the benzimidazole ring and the sulfur atom of the thienyl ring, forming a stable five-membered chelate ring. This bidentate behavior is crucial in the formation of various stable metal complexes. acs.orgmdpi.com For example, related benzimidazole Schiff base derivatives have been shown to act as bidentate ligands in their complexes with various transition metals. researchgate.net Similarly, 2-(2-hydroxyphenyl)-1H-benzimidazole acts as a monobasic bidentate ligand, coordinating through the oxygen of the hydroxyl group and the azomethine nitrogen. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often under reflux.

A wide array of transition metal complexes with benzimidazole-based ligands, including those with thienyl substituents, have been successfully synthesized and studied. These complexes often exhibit interesting geometries and properties.

Copper (Cu(I) and Cu(II)) : Copper complexes of benzimidazole derivatives are widely reported. mdpi.combanglajol.info For instance, dinuclear Cu(I) complexes with related thione ligands have been characterized, showing complex bridging interactions. conicet.gov.arnih.gov Copper(II) complexes with derivatives of this compound have also been prepared and studied for their biological activities. asianpubs.org

Chromium (Cr(III)) : Octahedral Cr(III) complexes with ligands structurally similar to this compound have been synthesized, where the ligand acts in a neutral tridentate fashion. asianpubs.org

Iron (Fe(III)) : Fe(III) complexes with benzimidazole-based ligands have been prepared and characterized. asianpubs.orgrsc.org These complexes often exhibit octahedral geometry. asianpubs.org

Manganese (Mn(II)) : Mn(II) complexes with this compound derivatives have been synthesized. asianpubs.org Spectroscopic and analytical data suggest an octahedral geometry for these complexes as well. asianpubs.orgnih.gov

Cobalt (Co(II)) : Cobalt(II) complexes with substituted benzimidazoles have been prepared and characterized, often displaying octahedral or tetrahedral geometries depending on the specific ligand and reaction conditions. asianpubs.orgbanglajol.info

Nickel (Ni(II)) : Ni(II) complexes are readily formed with benzimidazole-containing ligands. mdpi.comasianpubs.org Depending on the ligand, both tetrahedral and square planar geometries have been observed for Ni(II) complexes. jocpr.com

Zinc (Zn(II)) : Given its d¹⁰ configuration, Zn(II) forms stable, often tetrahedral or octahedral, complexes with benzimidazole derivatives. asianpubs.orgnih.gov These complexes are diamagnetic and often serve as reference compounds in spectroscopic studies. nih.gov

Silver (Ag(I)) : Ag(I) complexes containing bis-benzimidazole derivatives have been designed and synthesized. nih.gov

The general stoichiometry for many of these complexes is often found to be 1:1 or 1:2 (metal:ligand). asianpubs.orgmdpi.com

| Metal Ion | Example Complex Formula (Derivative Ligand TEBH*) | Proposed Geometry | Reference |

|---|---|---|---|

| Cr(III) | [Cr(TEBH)Cl3] | Octahedral | asianpubs.org |

| Fe(III) | [Fe(TEBH)Cl3] | Octahedral | asianpubs.org |

| Mn(II) | [Mn(TEBH)Cl2·H2O] | Octahedral | asianpubs.org |

| Co(II) | [Co(TEBH)Cl2·H2O] | Octahedral | asianpubs.org |

| Ni(II) | [Ni(TEBH)Cl2·H2O] | Octahedral | asianpubs.org |

| Cu(II) | [Cu(TEBH)Cl2·H2O] | Octahedral | asianpubs.org |

| Zn(II) | [Zn(TEBH)Cl2·H2O] | Octahedral | asianpubs.org |

*TEBH = 1-(2-thienyl)-1-ethynyl-1H-benzimidazole-2-yl-hydrazone, a derivative of this compound.

The structures of the metal complexes of this compound and its derivatives are elucidated using a combination of spectroscopic techniques and structural analysis methods.

Infrared (IR) Spectroscopy : IR spectroscopy is a key tool for determining the coordination mode of the ligand. A shift in the ν(C=N) stretching frequency of the benzimidazole ring to a lower wavenumber upon complexation indicates the coordination of the azomethine nitrogen to the metal ion. The disappearance of the ν(N-H) band can suggest deprotonation of the benzimidazole nitrogen and its involvement in coordination. The appearance of new bands in the far-IR region (typically below 500 cm⁻¹) can be assigned to ν(M-N) and ν(M-S) vibrations, confirming the formation of metal-ligand bonds. asianpubs.orgnih.gov For example, in complexes of a related ligand, bands for M-N and M-O vibrations were observed around 468 cm⁻¹ and 378 cm⁻¹ for Mn(II), and 456 cm⁻¹ and 396 cm⁻¹ for Zn(II), respectively. nih.gov

Electronic (UV-Vis) Spectroscopy : The electronic spectra of the complexes provide information about their geometry. For instance, the UV-Vis spectrum of a Cu(II) complex with a related ligand showed a broad band at 14,556 cm⁻¹, suggesting an octahedral geometry. mdpi.com Similarly, Ni(II) complexes have shown transitions indicative of both tetrahedral and octahedral environments. mdpi.com

NMR Spectroscopy : ¹H NMR spectroscopy helps to confirm the structure of the ligand and can provide insights into the complex formation. The signal for the N-H proton of the benzimidazole ring (typically around 12-13 ppm) may broaden or disappear upon complexation, indicating its involvement in coordination or deprotonation. jocpr.com

Mass Spectrometry : Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the synthesized complexes, thereby supporting the proposed structures. nih.gov

Magnetic Susceptibility and Electron Spin Resonance (ESR) : Magnetic moment measurements help in determining the geometry of paramagnetic complexes. For example, magnetic moments of 1.75 and 1.71 BM for Cu(II) complexes suggest a square planar geometry, while values of 4.03 and 3.53 BM for Ni(II) complexes are indicative of a tetrahedral geometry. mdpi.com ESR spectral studies on Cu(II) complexes can provide further details about the metal-ligand bonding and the environment around the copper ion. asianpubs.org

| Technique | Observation | Inference | Reference |

|---|---|---|---|

| IR Spectroscopy | Shift in ν(C=N) band; Appearance of new bands in far-IR region. | Coordination via azomethine nitrogen; Formation of M-N and M-S bonds. | asianpubs.orgnih.gov |

| UV-Vis Spectroscopy | d-d transition bands observed. | Elucidation of complex geometry (e.g., octahedral, tetrahedral). | mdpi.com |

| 1H NMR Spectroscopy | Broadening or disappearance of N-H proton signal. | Involvement of N-H group in coordination. | jocpr.com |

| Magnetic Measurements | Specific magnetic moment values. | Determination of complex geometry (e.g., square planar vs. tetrahedral). | mdpi.com |

Applications of Coordination Compounds

The metal complexes of this compound and its derivatives have been explored for a variety of applications, primarily stemming from their enhanced biological activity compared to the free ligand. The process of chelation can significantly enhance the lipophilicity of the compounds, facilitating their transport across biological membranes.

Research has shown that these coordination compounds possess promising biological activities, including:

Antimicrobial and Antifungal Activity : Many metal complexes of benzimidazole derivatives exhibit significant antibacterial and antifungal properties. mdpi.comasianpubs.orgresearchgate.net The activity is often found to be greater than that of the free ligand, which is attributed to the theory of chelation.

Anticancer Activity : Several studies have reported the cytotoxic or anti-proliferative activity of metal complexes derived from benzimidazole ligands against various human cancer cell lines. banglajol.infonih.govnih.gov For example, Zn(II) and Ag(I) complexes of bis-benzimidazole derivatives have shown notable inhibition of cancer cell growth. nih.gov

Antioxidant Activity : Some copper(II) and cobalt(II) complexes of substituted benzimidazoles have demonstrated significant in vitro antioxidant activity. banglajol.info

Catalytic Activity : Metal complexes of ligands containing the benzimidazole framework are explored for their catalytic potential in various organic transformations. nih.gov

Other Industrial Applications : Certain benzimidazole derivatives, including this compound, have been noted for their utility in color photographic processes. google.com

The enhanced biological potency of the metal complexes is often explained by Overtone's concept and Tweedy's chelation theory. Chelation reduces the polarity of the metal ion, which increases the lipophilic nature of the complex, allowing it to penetrate cell membranes more effectively and interfere with cellular processes. asianpubs.org

Catalytic Applications

Metal complexes of this compound and its derivatives have emerged as versatile catalysts in a range of organic transformations. The coordination of the benzimidazole ligand to a metal center can enhance its catalytic activity, stability, and selectivity. These complexes are particularly noted for their performance in carbon-carbon (C-C) coupling reactions and the chemical fixation of carbon dioxide.

One area of application is in Suzuki, Heck, and Sonogashira coupling reactions, which are fundamental for the synthesis of complex organic molecules. For instance, palladium(II) complexes incorporating N-heterocyclic carbene (NHC) ligands derived from benzimidazole have demonstrated catalytic activity in these transformations. acs.org The benzimidazole moiety plays a role in stabilizing the metal center, thereby facilitating the catalytic cycle. nih.gov

Furthermore, zinc(II) complexes of this compound derivatives have been investigated as catalysts for the chemical fixation of carbon dioxide into cyclic carbonates. A specific example is the complex [ZnCl2(L1)2], where L1 is 2-(2-thienyl)-1-(2-thienylmethyl)-1H-benzimidazole, which has been synthesized and characterized for this purpose. cjcatal.com This application is significant for the utilization of CO2 as a renewable C1 feedstock.

The catalytic potential of these complexes is also being explored in other areas, such as transfer hydrogenation reactions. Ruthenium(II) half-sandwich "piano-stool" complexes bearing 2-(2'-quinolyl)benzimidazole ligands, a related structural motif, have been studied for their transfer hydrogenation activity in open-air conditions. biointerfaceresearch.com While not directly involving the thienyl-benzimidazole ligand, this research highlights the broader catalytic utility of metal complexes with similar N-donor ligands. The development of chiral-at-metal complexes further opens possibilities for asymmetric catalysis, where the metal center's stereochemistry influences the enantiomeric excess of the products. rsc.org

Biomedical Applications of Metal Complexes (e.g., Anticancer Activity Enhancement)

The coordination of this compound and related benzimidazole derivatives to metal ions has been shown to significantly enhance their biomedical potential, particularly as anticancer agents. nih.gov Chelation to a metal center can improve the pharmacological properties of the benzimidazole ligand, such as its bioavailability and its ability to interact with biological targets like DNA and proteins. nih.gov Ruthenium, nickel, and zinc complexes, among others, have demonstrated promising in vitro cytotoxic activity against various human cancer cell lines. nih.govbohrium.commdpi.com

Ruthenium(II) and Ruthenium(III) complexes, in particular, have been a major focus of research. For example, new Ru(II)/(III) DMSO-based complexes of 2-aminophenyl benzimidazole have been synthesized and evaluated for their chemotherapeutic potential. bohrium.comnih.gov These complexes have been shown to interact with DNA through intercalation. nih.gov One of the Ru(III) complexes exhibited potent anticancer activity and low off-target toxicity in in vivo studies. bohrium.com Mechanistic studies have revealed that such complexes can induce cancer cell death through apoptosis by causing cell-cycle arrest. bohrium.comnih.gov For instance, a Ru(III) complex was found to induce apoptosis and cause cell-cycle arrest in the G2/M phase in human breast (MCF7) and colorectal (Caco2) cancer cells. nih.gov

Half-sandwich Ru(II) complexes with 2-(2'-quinolyl)benzimidazole ligands have also shown strong cytotoxic activity against human glioblastoma (U373) cancer cells, with low toxicity to non-cancerous human embryonic kidney (HEK293) cells. biointerfaceresearch.com These complexes were found to induce apoptosis by activating caspases and modulating the expression of Bax and Bcl-2 proteins. biointerfaceresearch.com

Nickel(II) complexes have also been investigated. A novel Ni(II) complex with a distorted octahedral geometry, MLC74, containing the ligand 2-[2-[2-(1H-benzimidazol-2-yl)ethylsulfanyl]ethyl]-1H-benzimidazole, has demonstrated excellent anticancer activity. nih.gov This complex showed selective uptake by malignant CACO-2 and MDA-MB-231 cells over healthy Hs27 fibroblasts. nih.gov

The table below summarizes the in vitro cytotoxic activity of selected metal complexes with benzimidazole-derived ligands against various cancer cell lines.

| Complex/Ligand | Cancer Cell Line | IC50 (µM) | Reference |

| Ruthenium(II) complex 1 | MCF7 (Human Breast Cancer) | 7.9 | ijpsr.com |

| Ru(III) complex (2) | Caco2 (Human Colorectal Cancer) | Moderate in vitro cytotoxicity | bohrium.comnih.gov |

| Ru(III) complex (2) | MCF7 (Human Breast Cancer) | Moderate in vitro cytotoxicity | bohrium.comnih.gov |

| Half-sandwich Ru(II) complex C1 | U373 (Human Glioblastoma) | High cytotoxic activity | biointerfaceresearch.com |

| Half-sandwich Ru(II) complex C4 | U373 (Human Glioblastoma) | High cytotoxic activity | biointerfaceresearch.com |

| Ni(II) complex MLC74 | CACO-2 (Human Colorectal Adenocarcinoma) | Excellent anticancer activity | nih.gov |

| Ni(II) complex MLC74 | MDA-MB-231 (Human Breast Cancer) | Excellent anticancer activity | nih.gov |

| Zn(II) and Ag(I) complexes C1, C3, C14 | MDA-MB-231 (Human Breast Cancer) | < 10.4 | nih.gov |

| Zn(II) and Ag(I) complexes C1, C3, C14 | A549 (Human Lung Cancer) | < 10.4 | nih.gov |

| Zn(II) and Ag(I) complexes C1, C3, C14 | PC3 (Human Prostate Cancer) | < 10.4 | nih.gov |

Photophysical Properties of Metal Complexes and Luminescence

Metal complexes of this compound and its analogs are of significant interest due to their intriguing photophysical properties, particularly their luminescence. researchgate.net The coordination of these ligands to heavy transition metal ions like iridium(III) and ruthenium(II) can lead to the formation of complexes with strong phosphorescent emission at room temperature. rsc.orgresearchgate.netnih.gov These properties are a result of efficient intersystem crossing from the singlet to the triplet excited state, facilitated by the large spin-orbit coupling of the heavy metal atom. nih.gov

Iridium(III) complexes featuring benzimidazole-based ligands have been extensively studied. For instance, heteroleptic iridium(III) complexes with cyclometalated 1,2-diphenyl-1H-benzoimidazole ligands have been synthesized and shown to exhibit strong emissions with high photoluminescence quantum yields (PLQYs). rsc.org The emission color of these complexes can be tuned by modifying the ancillary ligands. researchgate.net For example, a series of bis-cyclometalated iridium(III) complexes with 2-phenylbenzimidazole (B57529) derivatives showed strong luminescence in the yellow-orange region. researchgate.net The introduction of different substituents on the phenyl ring can cause a hypsochromic (blue) shift in the emission maximum. researchgate.net The emission from these iridium complexes is often attributed to a mix of metal-to-ligand charge-transfer (MLCT), ligand-to-ligand charge-transfer (LLCT), and ligand-centered (LC) excited states. rsc.org

Ruthenium(II) complexes with benzimidazole-containing ligands also display interesting luminescent properties. Homoleptic ruthenium(II)-terpyridine complexes incorporating styrylbenzene units have been synthesized to enhance their room-temperature luminescence. acs.org These complexes exhibit strong emission with lifetimes that are dependent on the solvent and the nature of substituents on the ligand. acs.org The emission in these ruthenium complexes typically originates from a triplet metal-to-ligand charge transfer (³MLCT) state. researchgate.net

The photophysical properties of these metal complexes make them promising candidates for applications in various fields, including organic light-emitting diodes (OLEDs) and as photosensitizers in photodynamic therapy (PDT) and dye-sensitized solar cells (DSSCs). researchgate.netresearchgate.netnih.gov For instance, iridium(III) complexes with 1,2-diphenyl-1H-benzoimidazole ligands have been used to fabricate highly efficient OLEDs. rsc.org

The table below presents a selection of photophysical data for metal complexes with benzimidazole-derived ligands.

| Complex | Emission Max (λem, nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |

| (pbi)2Ir(mtpy) (1) | 501 | 0.48 | Not Specified | rsc.org |

| (pbi)2Ir(pbim) (2) | 536 | 0.91 | Not Specified | rsc.org |

| [Ir(LPh)2(H2dcbpy)][PF6] (3) | Yellow-orange region | up to 22% | Not Specified | researchgate.net |

| Ruthenium(II)-terpyridine complexes | Not Specified | Not Specified | 10.0–158.5 ns | acs.org |

| Heteroleptic Ir(III) complexes | 633-680 | ~5% (in aerated chloroform) | hundreds of ns | acs.org |

Computational Chemistry and Structure Activity Relationship Sar Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in elucidating the properties of benzimidazole (B57391) derivatives. These methods allow for the detailed analysis of molecular structure and electronic behavior.

Density Functional Theory (DFT) is a preferred computational method for studying the electronic structure of molecules like 2-(2-thienyl)-1H-benzimidazole. nih.gov Among the various functionals, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed. This method combines the accuracy of ab initio methods with the computational efficiency of DFT, making it suitable for calculating the structural, vibrational, and electronic properties of benzimidazole systems. researchgate.netnih.gov For instance, the B3LYP functional, often paired with basis sets like 6-31G(d) or 6-311++G(d,p), has been successfully used to investigate the properties of related heterocyclic compounds. researchgate.netresearchgate.net Theoretical studies on similar benzimidazole derivatives have demonstrated that calculations using the B3LYP functional provide results that are in good agreement with experimental data. researchgate.netmdpi.com

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For benzimidazole derivatives, this analysis is crucial for understanding their conformational preferences. mdpi.com Using DFT methods like B3LYP with a suitable basis set, researchers can calculate optimized geometrical parameters such as bond lengths, bond angles, and dihedral angles. mdpi.com

For a related compound, (E)-2-[2-(2-Thienyl)vinyl]-1H-1,3-benzimidazole, crystallographic data reveals a dihedral angle of 16.89 (19)° between the imidazole (B134444) and thiophene (B33073) rings. nih.gov In theoretical studies of similar structures, like 2,2′-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl)bis(arylideneacetohydrazide), geometry optimization has been performed to find the most stable tautomeric forms by calculating their minimal energy structures. mdpi.com Such analyses provide insights into the planarity and spatial orientation of the constituent rings, which influence the molecule's electronic properties and intermolecular interactions.

Table 1: Selected Optimized Geometrical Parameters for a Representative Benzimidazole Derivative Note: Data below is for 2,2′-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl)bis(p-chlorobenzylideneacetohydrazide), a related compound, as a representative example of parameters obtained through geometry optimization.

| Parameter | Bond | Length (Å) | Parameter | Bond | Angle (°) |

|---|---|---|---|---|---|

| Bond Length | C1-N1 | 1.38 | Bond Angle | C2-N1-C1 | 108.8 |

| Bond Length | N1-C2 | 1.45 | Bond Angle | N1-C2-N2 | 109.1 |

| Bond Length | C2-N2 | 1.38 | Bond Angle | C1-N2-C2 | 108.8 |

| Bond Length | C4-C5 | 1.39 | Bond Angle | C5-C4-C9 | 119.1 |

| Dihedral Angle | C8-N1-C1-N2 | 179.8 | Dihedral Angle | C1-N1-C8-C11 | -93.6 |

Data sourced from a study on a substituted benzimidazole derivative to illustrate the type of information generated. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and electrical transport properties. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

In studies of benzimidazole derivatives, the HOMO is often distributed over the benzimidazole ring system, indicating this region's capacity to donate electrons. researchgate.net The LUMO's location indicates the most probable site for nucleophilic attack. The analysis of these orbitals helps predict the molecule's reactive sites and its potential for charge transfer interactions. researchgate.net For many heterocyclic compounds, the selection of HOMO vs. HOMO-1 or LUMO vs. LUMO+1 is critical for accurately correlating with reactivity. wuxibiology.com

Table 2: Representative Frontier Molecular Orbital Energies Note: The following table provides hypothetical but representative values for FMO analysis based on typical findings for similar aromatic heterocyclic compounds.

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| This compound (Representative) | -5.85 | -1.95 | 3.90 |

Theoretical calculations are used to predict the electronic absorption spectra of molecules, which are typically measured using UV-Visible spectroscopy. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the excitation energies and oscillator strengths of electronic transitions. These calculations help in assigning the absorption bands observed in experimental spectra to specific electronic transitions, such as π→π* or n→π* transitions within the molecule.

For related compounds containing thiophene and benzimidazole moieties, theoretical studies have successfully correlated calculated electronic transitions with experimental UV-Vis spectra. researchgate.net These studies confirm that the absorption bands in the UV region arise from electronic transitions within the conjugated π-system formed by the interconnected aromatic rings.

Computational methods can accurately predict spectroscopic parameters, providing a powerful tool for structural confirmation when compared with experimental data.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman vibrational frequencies of this compound. Theoretical vibrational analysis of related benzimidazoles shows good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net For instance, the characteristic N-H stretching vibration of the imidazole ring is typically observed in the region of 3205-3460 cm⁻¹. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). Studies on benzimidazole and its derivatives have shown a strong correlation between GIAO-calculated and experimental NMR data. researchgate.netbeilstein-journals.orgnih.gov This computational approach is particularly useful for assigning signals in complex spectra and for studying tautomerism, where rapid proton exchange can average signals in solution. beilstein-journals.orgnih.gov

Table 3: Representative Comparison of Experimental and Theoretical Spectroscopic Data Note: This table presents typical data for benzimidazole derivatives to illustrate the correlation between calculated and observed values.

| Parameter | Experimental Value | Theoretical (Calculated) Value |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | ||

| N-H | ~12.5 | Varies with model (e.g., monomer vs. polymer) |

| Aromatic C-H | 7.2 - 8.0 | 7.1 - 7.9 |

| ¹³C NMR Chemical Shift (ppm) | ||

| C=N (imidazole) | ~151 | ~150 |

| Aromatic C | 115 - 142 | 114 - 141 |

| FTIR Frequency (cm⁻¹) | ||

| N-H Stretch | 3433 | 3430 |

| C-H Stretch (Aromatic) | 3060 | 3055 |

| C=N Stretch | 1568 | 1570 |

Data compiled from typical values reported for benzimidazole derivatives. researchgate.netnih.govtubitak.gov.tr

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. biointerfaceresearch.com QSAR models are widely used in medicinal chemistry to predict the activity of new compounds and to guide the design of more potent analogues. researchgate.net

For benzimidazole derivatives, 2D-QSAR models have been developed to predict their activity against various targets, such as cancer cell lines. researchgate.net These models use molecular descriptors, which are numerical values that encode structural, physicochemical, or electronic features of the molecules. By correlating these descriptors with experimental biological data (e.g., IC₅₀ values), a predictive model can be built. A successful QSAR model for a series of 131 benzimidazole derivatives against the MDA-MB-231 breast cancer cell line achieved a high correlation coefficient (R² = 0.904), indicating its predictive power. researchgate.net Such models can clarify which structural features are crucial for the desired biological activity, thereby facilitating the rational design of new, more effective benzimidazole-based therapeutic agents.

Development of Predictive Models for Biological Activities

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity. The development of such models for benzimidazole derivatives, including those with thiophene substitutions, is crucial for predicting their therapeutic potential.

The process begins with the creation of a dataset of compounds with known biological activities, such as antifungal or antibacterial properties. For instance, a study on benzimidazole derivatives as antifungal agents utilized a dataset of 36 compounds to develop a 2D-QSAR model. pnrjournal.com The dataset is typically divided into a training set, for building the model, and a test set, for validating its predictive power. pnrjournal.comscholars.direct Various statistical methods, such as multiple linear regression (MLR) and k-nearest neighbor (kNN), are employed to establish a mathematical relationship between the molecular descriptors and the biological activity. biointerfaceresearch.comjuniperpublishers.com The goal is to create a statistically significant model that can accurately predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives. juniperpublishers.combiolscigroup.us

Identification of Key Molecular Descriptors

A critical aspect of QSAR studies is the identification of molecular descriptors that significantly influence the biological activity of the compounds. These descriptors are numerical representations of the physicochemical properties of the molecules. For benzimidazole derivatives, several types of descriptors have been found to be important.

Quantum chemical descriptors, derived from methods like Density Functional Theory (DFT), often play a significant role. scholars.directbiolscigroup.us These can include the energy of the Highest Occupied Molecular Orbital (E-HOMO), which relates to the molecule's ability to donate electrons, the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), and the dipole moment. scholars.directbiolscigroup.us For a series of 2-thioarylalkyl benzimidazole derivatives, the dipole moment, E-HOMO, and the smallest negative charge on the molecule were identified as key descriptors for their anthelmintic activity. scholars.direct

Table 1: Key Molecular Descriptors in QSAR Studies of Benzimidazole Derivatives

| Descriptor Type | Specific Descriptor | Significance | Reference |

| Quantum Chemical | Energy of HOMO (E-HOMO) | Electron-donating ability | scholars.direct, biolscigroup.us |

| Quantum Chemical | Dipole Moment (µ) | Polarity and interaction potential | scholars.direct |

| Physicochemical | Topological Polar Surface Area (TPSA) | Drug transport and bioavailability | ijpsr.com |

| Physicochemical | Lipophilicity (logP) | Membrane permeability | ijpsr.com |

| Steric | Verloop L parameter | Size and shape of substituents | brieflands.com |

| Topological | Balaban Topological Index | Molecular branching and complexity | brieflands.com |

This table is generated based on findings from various QSAR studies on benzimidazole and related heterocyclic compounds.

Statistical Validation of QSAR Models

The reliability and predictive capability of a QSAR model are assessed through rigorous statistical validation. This process involves both internal and external validation techniques.

Internal validation is often performed using methods like leave-one-out (LOO) cross-validation, which assesses the model's robustness. biointerfaceresearch.com In this method, one compound is removed from the training set, the model is rebuilt, and the activity of the removed compound is predicted. This is repeated for all compounds in the training set. The cross-validation coefficient (q²) is a key metric, with a value greater than 0.5 generally considered indicative of a good model. pnrjournal.com

External validation is a more stringent test of the model's predictive power, where the model is used to predict the activities of the compounds in the test set (which were not used in model development). pnrjournal.com The predictive correlation coefficient (R²pred) is calculated, and a high value indicates good predictive ability. pnrjournal.comijpsr.com A 2D-QSAR model for antifungal benzimidazole derivatives reported a pred_r² of 0.6511, demonstrating its predictive capacity. pnrjournal.com Similarly, a study on antibacterial benzimidazole analogues achieved a predictive r² value of 0.7150 for external validation. ijpsr.com Other statistical parameters used to validate QSAR models include the squared correlation coefficient (R²), the F-test value, and the standard error of the estimate. pnrjournal.comresearchgate.net

Table 2: Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value | Reference |

| R² (Coefficient of determination) | Proportion of variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 | pnrjournal.com |

| q² (Cross-validated R²) | A measure of the predictive ability of the model from internal validation. | > 0.5 | pnrjournal.com |

| R²pred (Predictive R² for external test set) | A measure of the predictive ability of the model on an external set of compounds. | High value is desirable | pnrjournal.com, ijpsr.com |

| F-test value | A statistical test that compares the model with a model that has no predictors. | High value is desirable | pnrjournal.com |

| Standard Error of Estimate (SEE) | A measure of the accuracy of predictions. | Low value is desirable | pnrjournal.com |

This table outlines common statistical parameters used to assess the validity of QSAR models based on cited literature.

Molecular Docking and Dynamics Simulations (as applied to biological interactions)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that provide insights into the binding of a ligand, such as this compound, to a biological target, typically a protein. These methods are instrumental in understanding the mechanism of action and in the rational design of new drugs.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling different conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. For benzimidazole derivatives, docking studies have been performed against various targets, including enzymes and receptors involved in cancer and infectious diseases. nih.govnih.gov For example, 2-phenylbenzimidazole (B57529) has shown significant inhibitory potential against protein kinase inhibitors with a binding energy of -8.2 kcal/mol. nih.gov The docking results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site. nih.gov

Following docking, molecular dynamics simulations can be employed to study the stability of the ligand-protein complex over time. semanticscholar.orgfigshare.com MD simulations provide a dynamic view of the binding, showing how the ligand and protein move and interact. These simulations can confirm the binding mode predicted by docking and provide a more detailed understanding of the stability of the interactions. rsc.org For instance, MD simulations of benzimidazole derivatives with beta-tubulin, an important anticancer target, have been used to confirm the stability of the docked complexes. semanticscholar.org

Theoretical Insights into Corrosion Inhibition Behavior

Computational chemistry, particularly Density Functional Theory (DFT), offers profound theoretical insights into the corrosion inhibition mechanism of organic molecules like this compound. These studies help to elucidate the relationship between the molecular structure of the inhibitor and its performance in protecting metals from corrosion.

DFT calculations can determine various quantum chemical parameters that are correlated with inhibition efficiency. These include the energy of the highest occupied molecular orbital (E-HOMO), the energy of the lowest unoccupied molecular orbital (E-LUMO), the energy gap (ΔE = E-LUMO - E-HOMO), and the dipole moment. researchgate.netkfupm.edu.sa A higher E-HOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, forming a coordinate bond and thus inhibiting corrosion. unram.ac.id A lower E-LUMO value suggests a higher ability of the molecule to accept electrons from the metal surface. The energy gap (ΔE) is an indicator of the molecule's stability and reactivity; a smaller ΔE generally implies higher reactivity and better inhibition efficiency. researchgate.net

Furthermore, theoretical studies can model the adsorption of the inhibitor molecule on the metal surface. rsc.orgnih.gov The presence of heteroatoms like nitrogen and sulfur in the this compound structure are key to its inhibitory action, as these atoms can donate lone pairs of electrons to the metal surface. nih.gov The planar benzimidazole ring and the thiophene ring can also interact with the metal surface through their π-electrons, leading to a stable adsorbed film that acts as a barrier to the corrosive environment. rsc.orgnih.gov Studies on similar benzimidazole derivatives have shown that the adsorption process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bonding). rsc.orgnih.gov

Table 3: Quantum Chemical Parameters for Corrosion Inhibition

| Parameter | Significance in Corrosion Inhibition | Reference |

| E-HOMO (Energy of Highest Occupied Molecular Orbital) | A higher value indicates a greater ability to donate electrons to the metal surface, leading to better inhibition. | unram.ac.id, researchgate.net |

| E-LUMO (Energy of Lowest Unoccupied Molecular Orbital) | A lower value suggests a greater ability to accept electrons from the metal surface. | researchgate.net |

| ΔE (Energy Gap = E-LUMO - E-HOMO) | A smaller energy gap generally implies higher reactivity and better inhibition efficiency. | researchgate.net |

| Dipole Moment (µ) | Influences the adsorption process through electrostatic interactions. | researchgate.net |

| Electron-donating/withdrawing groups | Substituents on the benzimidazole ring can significantly affect the electron density and thus the inhibition efficiency. Electron-donating groups generally enhance inhibition. | unram.ac.id, nih.gov |

This table summarizes key quantum chemical parameters and their role in the corrosion inhibition mechanism of benzimidazole derivatives as described in the cited literature.

Applications in Materials Science

Photophysical Properties and Light-Emitting Materials

The photophysical properties of 2-(2-thienyl)-1H-benzimidazole and its derivatives are of significant interest due to their potential applications in light-emitting devices. The extended π-conjugation in the molecule, arising from the connection of the benzimidazole (B57391) and thiophene (B33073) rings, is expected to give rise to interesting fluorescent and electronic properties.

The investigation of the photophysical properties of a series of 2-(5-phenylindol-3-yl)benzimidazoles has been carried out, revealing insights into the relationship between their molecular structures and their absorption and fluorescence spectra through both experimental data and theoretical calculations. rsc.org

Benzimidazole derivatives are recognized for their electron-transporting properties, which makes them valuable components in the development of organic light-emitting diodes (OLEDs). nih.gov While direct applications of this compound in OLEDs have not been extensively reported, the use of similar structures in this field provides a strong indication of its potential.

For example, pyrene-benzimidazole derivatives have been synthesized and characterized as novel blue emitters for OLEDs. nih.gov In these molecules, the benzimidazole moiety facilitates electron transport. nih.gov An OLED device using one such derivative as the non-doped emissive layer demonstrated promising performance with a notable external quantum efficiency and luminance. nih.gov

Furthermore, small molecule organic semiconductor materials based on the 4,7-di-(2-thienyl)-2,1,3-benzothiadiazole (DTBT) core have been reviewed for their application in solution-processed OLED devices. researchgate.net The inclusion of thienyl groups in these structures highlights their importance in tuning the electronic and optical properties of materials for light-emitting applications. researchgate.net

Specific studies on the photoconductivity of this compound are not detailed in the available literature. However, research on related materials suggests that the incorporation of benzimidazole and thiophene moieties can lead to enhanced photoconductive properties. A novel phthalocyanine-based benzimidazole-linked two-dimensional conjugated covalent organic polymer has been synthesized and shown to exhibit high photoconductivity with a rapid photoresponse. This enhanced performance is attributed to the unique crystalline morphology and the efficient light-absorption capabilities of the material. This indicates that polymers and materials incorporating the this compound unit could be promising candidates for photoconductive applications.

Chemical Sensing Applications

The benzimidazole scaffold is a key component in the design of fluorescent chemosensors due to the ability of its nitrogen atoms to act as chelating sites for metal ions. distantreader.org The binding of a metal ion can lead to significant changes in the photophysical properties of the molecule, such as a "turn-on" fluorescence response, making it a detectable event. rsc.org

While the direct application of this compound as a chemical sensor is not widely documented, numerous studies on related benzimidazole derivatives demonstrate their potential in this area. For instance, a newly designed benzimidazole-containing compound has been shown to be a selective "turn-on" fluorescent sensor for Zn²⁺ ions at biological pH, with a very short response time and a low detection limit. rsc.org This sensor was also capable of detecting the intracellular distribution of Zn²⁺ ions in Candida sp. cells. rsc.org

Another fluorescent chemosensor based on 8-aminoquinoline (B160924) bearing a benzimidazole moiety exhibited a highly selective and sensitive "turn-on" fluorescence response to the presence of Zn²⁺ ions in methanol. nih.gov The detection mechanism in some benzimidazole-based sensors is attributed to the inhibition of prototropic tautomerization upon metal ion chelation, leading to a fluorescence response. nih.gov Additionally, a benzimidazole-functionalized fluorescent probe has been developed for the rapid detection of 2,4,6-trinitrophenol (TNP) and Ag⁺ ions in a semi-aqueous medium, operating on a fluorescence quenching mechanism. distantreader.org These examples underscore the potential of the this compound structure as a platform for developing new chemical sensors.

Advanced Materials Development

The imidazole (B134444) group is a well-established building block in coordination chemistry, and ligands containing this moiety are known to form coordination compounds with interesting physical properties. nih.gov The nitrogen atoms of the benzimidazole ring in this compound, along with the sulfur atom of the thiophene ring, provide potential coordination sites for metal ions, making it a suitable ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers.

Efforts have been made to prepare benzimidazole analogues with substituents capable of binding metals. For instance, 1-(thiophene-2-methyl)-2-(2-thiophene)benzimidazole has been synthesized, and its structure suggests the potential to act as a bidentate ligand through its sulfur atoms. researchgate.net The coordination chemistry of this and related ligands is an active area of exploration. researchgate.net

The crystal structure of a related compound, 5-bromo-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole, has been determined, providing insight into the packing and intermolecular interactions of such molecules. nih.gov Research has also been conducted on the synthesis and crystal structures of one- and two-dimensional Fe(II) coordination polymers using various imidazole derivatives as ligands. mdpi.com These studies demonstrate the versatility of the imidazole core in creating extended structures with diverse dimensionalities and properties. mdpi.com

Furthermore, the synthesis of one-dimensional supramolecular chains has been achieved through the reaction of 2-[1-(pyridin-4-ylmethyl)-1H-benzimidazol-2-yl]quinoline with cobalt(II) precursors, resulting in the formation of coordination polymers with distinct helical or linear chain structures. researchgate.net The self-assembly of these chains is directed by intermolecular interactions, showcasing the potential for creating complex, functional materials from benzimidazole-based ligands. researchgate.net

UV Filters and Radical Scavengers in Sunscreen Formulations